molecular formula C4H11O2PS B14673249 O-Propan-2-yl hydrogen methylphosphonothioate CAS No. 36585-72-5

O-Propan-2-yl hydrogen methylphosphonothioate

Cat. No.: B14673249
CAS No.: 36585-72-5
M. Wt: 154.17 g/mol
InChI Key: TZSUOJCDZRXDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Propan-2-yl hydrogen methylphosphonothioate is a highly toxic synthetic chemical compound belonging to the organophosphorus class, specifically a thiophosphonate. It is known for its use as a nerve agent in chemical warfare due to its potent neurotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Propan-2-yl hydrogen methylphosphonothioate involves several steps. Initially, phosphorus trichloride is methylated to produce methyl phosphonous dichloride. This intermediate is then reacted with ethanol to form a diester. The final step involves the reaction of the diester with this compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the compound’s high toxicity. The production facilities are equipped with advanced containment systems to prevent accidental release .

Chemical Reactions Analysis

Types of Reactions

O-Propan-2-yl hydrogen methylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pressures to ensure safety and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce various organophosphorus compounds .

Scientific Research Applications

O-Propan-2-yl hydrogen methylphosphonothioate has several scientific research applications:

    Chemistry: It is used in studies related to organophosphorus chemistry and reaction mechanisms.

    Biology: The compound is studied for its effects on biological systems, particularly its neurotoxic effects.

    Medicine: Research is conducted to develop antidotes and treatments for poisoning by organophosphorus compounds.

    Industry: It is used in the development of pesticides and other industrial chemicals

Mechanism of Action

O-Propan-2-yl hydrogen methylphosphonothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous stimulation of muscles, glands, and central nervous system neurons. This overstimulation can cause convulsions, paralysis, and potentially death .

Comparison with Similar Compounds

Similar Compounds

    Sarin (O-Isopropyl methylphosphonofluoridate): Another organophosphorus nerve agent with similar neurotoxic effects.

    Soman (O-Pinacolyl methylphosphonofluoridate): A nerve agent with a similar mechanism of action but different chemical structure.

    Tabun (Ethyl N,N-dimethylphosphoramidocyanidate): An organophosphorus compound with similar toxic effects

Uniqueness

O-Propan-2-yl hydrogen methylphosphonothioate is unique due to its specific chemical structure, which contributes to its high potency and stability. Its ability to persist in the environment makes it particularly dangerous as a chemical warfare agent .

Properties

CAS No.

36585-72-5

Molecular Formula

C4H11O2PS

Molecular Weight

154.17 g/mol

IUPAC Name

hydroxy-methyl-propan-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C4H11O2PS/c1-4(2)6-7(3,5)8/h4H,1-3H3,(H,5,8)

InChI Key

TZSUOJCDZRXDNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=S)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.